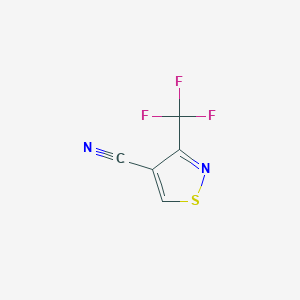
3-(trifluoromethyl)-1,2-thiazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Trifluoromethyl)-1,2-thiazole-4-carbonitrile, also known as TFC, is a heterocyclic compound with a wide range of applications in the scientific research field. It is a nitrogen-containing heterocyclic compound that is widely used as a starting material for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and other biologically active compounds. TFC is also used as a building block in the synthesis of other heterocyclic compounds, such as thiazoles, thiazolines, and thiazolidines. In addition, it is used as an intermediate in the synthesis of various organic compounds, such as β-lactams, amines, and polymers.
Applications De Recherche Scientifique
3-(trifluoromethyl)-1,2-thiazole-4-carbonitrile has a wide range of applications in the scientific research field. It is used as a starting material for the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and other biologically active compounds. In addition, it is used as an intermediate in the synthesis of various organic compounds, such as β-lactams, amines, and polymers. It is also used as a building block in the synthesis of other heterocyclic compounds, such as thiazoles, thiazolines, and thiazolidines.
Mécanisme D'action
3-(trifluoromethyl)-1,2-thiazole-4-carbonitrile is a nitrogen-containing heterocyclic compound that acts as a Lewis acid catalyst in organic reactions. It has been found to be an effective catalyst for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and other biologically active compounds. 3-(trifluoromethyl)-1,2-thiazole-4-carbonitrile has also been found to be an effective catalyst for the synthesis of various heterocyclic compounds, such as thiazoles, thiazolines, and thiazolidines.
Biochemical and Physiological Effects
3-(trifluoromethyl)-1,2-thiazole-4-carbonitrile has been found to have a wide range of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-oxidant, and anti-cancer effects. It has also been found to have anti-aging, anti-microbial, and anti-fungal effects. In addition, it has been found to have anti-tumor, anti-viral, and anti-diabetic effects.
Avantages Et Limitations Des Expériences En Laboratoire
3-(trifluoromethyl)-1,2-thiazole-4-carbonitrile has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is easily synthesized. It is also a highly reactive compound and can be used as a catalyst for the synthesis of various organic compounds. Furthermore, it is a stable compound and can be stored for long periods of time.
However, there are some limitations to using 3-(trifluoromethyl)-1,2-thiazole-4-carbonitrile in laboratory experiments. It is a highly toxic compound and must be handled with care. It is also a highly reactive compound and can cause unwanted side reactions in some cases. In addition, it can be difficult to purify and is not very soluble in some solvents.
Orientations Futures
The future of 3-(trifluoromethyl)-1,2-thiazole-4-carbonitrile is promising, as it has a wide range of applications in the scientific research field. It has the potential to be used as a starting material for the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and other biologically active compounds. In addition, it has the potential to be used as an intermediate in the synthesis of various organic compounds, such as β-lactams, amines, and polymers. It also has the potential to be used as a building block in the synthesis of other heterocyclic compounds, such as thiazoles, thiazolines, and thiazolidines. Finally, it has the potential to be used as a catalyst for the synthesis of various organic compounds.
Méthodes De Synthèse
The synthesis of 3-(trifluoromethyl)-1,2-thiazole-4-carbonitrile can be achieved through several methods. The most common method is the reaction of trifluoromethyl iodide with thioacetamide in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction yields 3-(trifluoromethyl)-1,2-thiazole-4-carbonitrile in high yields. Another method involves the reaction of trifluoromethyl sulfonyl chloride with an amine, such as ethylamine, in the presence of a base. This reaction yields 3-(trifluoromethyl)-1,2-thiazole-4-carbonitrile in moderate yields.
Propriétés
IUPAC Name |
3-(trifluoromethyl)-1,2-thiazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HF3N2S/c6-5(7,8)4-3(1-9)2-11-10-4/h2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDYXPNTNDUCEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NS1)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HF3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethyl)-1,2-thiazole-4-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![dimethyl({2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl})amine](/img/structure/B6618755.png)


![tert-butyl N-[(2S)-1-amino-3-methoxypropan-2-yl]carbamate](/img/structure/B6618772.png)







![2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]ethan-1-amine](/img/structure/B6618853.png)

![[5-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-3-yl]methanamine](/img/structure/B6618863.png)